N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
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Overview
Description
N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a chemical compound with the molecular formula C11H11N3O2 It is known for its unique structure, which includes a phthalazinone moiety linked to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves the reaction of phthalazinone derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with the benzamide group in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted benzamide derivatives .
Scientific Research Applications
N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide can be compared with other similar compounds, such as:
- N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide
- Benzamide, 5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluoro-N,N-dimethyl-
These compounds share structural similarities but differ in their specific functional groups and properties. This compound is unique due to its specific benzamide linkage and the presence of the phthalazinone moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H13N3O2/c20-15(11-6-2-1-3-7-11)17-10-14-12-8-4-5-9-13(12)16(21)19-18-14/h1-9H,10H2,(H,17,20)(H,19,21) |
InChI Key |
CSFXOQADBBGFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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